molecular formula C18H21BF5N3 B7500644 C18H21BF5N3

C18H21BF5N3

Cat. No.: B7500644
M. Wt: 385.2 g/mol
InChI Key: VDCZOECHSQMWGM-UHFFFAOYSA-N
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Description

A compound with the molecular formula C₁₈H₂₁BF₅N₃ likely contains a borate (BF₅) moiety and a nitrogen-rich aromatic system. Key parameters to analyze would include:

  • Molecular weight: Estimated ~413.2 g/mol.
  • Functional groups: Boron-fluorine bonds, aromatic amines.
  • Applications: Hypothetical roles in drug development or catalysis.

Properties

IUPAC Name

3-fluoro-5-(5-heptylpyridin-2-yl)benzenediazonium;tetrafluoroborate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN3.BF4/c1-2-3-4-5-6-7-14-8-9-18(21-13-14)15-10-16(19)12-17(11-15)22-20;2-1(3,4)5/h8-13H,2-7H2,1H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCZOECHSQMWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCCCCCC1=CN=C(C=C1)C2=CC(=CC(=C2)F)[N+]#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BF5N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C18H21BF5N3 typically involves multiple steps, starting with the preparation of intermediate compounds that are subsequently reacted to form the final product. One common synthetic route includes the reaction of a boron-containing precursor with a pentafluorophenyl derivative under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products. The use of catalysts, such as palladium or platinum complexes, can enhance the reaction efficiency and yield.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and solvent choice, to achieve high purity and yield. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

C18H21BF5N3: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boron-oxygen bonds, leading to the formation of boronic acids or esters.

    Reduction: Reduction reactions can convert the boron-containing moiety to a borohydride or other reduced forms.

    Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions, where one or more fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

C18H21BF5N3: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: derivatives have potential therapeutic applications, including as anticancer agents and enzyme inhibitors.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which C18H21BF5N3 exerts its effects is primarily through its interaction with specific molecular targets. The boron atom can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, affecting their function. The pentafluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. These interactions can modulate enzyme activity, protein-protein interactions, and signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize C₁₈H₂₁BF₅N₃ , a comparison might involve:

Structural Analogs

Boron-containing heterocycles (e.g., benzoxaboroles): Known for antifungal and anti-inflammatory activity. Example: Tavaborole (C₇H₆BF₃O₂), a topical antifungal agent.

Fluorinated aromatic amines (e.g., C₆H₃Cl₂N₃ from ):

  • Exhibits bioactivity as enzyme inhibitors (e.g., kinase or CYP450 modulation).
  • Higher halogen content increases metabolic stability but may reduce solubility.

Hypothetical Data Table

Parameter C₁₈H₂₁BF₅N₃ (Hypothetical) C₆H₃Cl₂N₃ () Tavaborole (C₇H₆BF₃O₂)
Molecular Weight ~413.2 188.01 183.93
LogP (Lipophilicity) ~3.5 (estimated) 2.8 1.9
Hydrogen Bond Acceptors 8 3 4
Bioactivity Unknown Kinase inhibition Antifungal
Synthetic Accessibility Moderate High High

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